Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide
CAS No.: 681463-82-1
Cat. No.: VC16816443
Molecular Formula: C20H18N4O
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681463-82-1 |
|---|---|
| Molecular Formula | C20H18N4O |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | N'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide |
| Standard InChI | InChI=1S/C20H18N4O/c1-16(25)24(23-19-10-6-3-7-11-19)20-14-12-18(13-15-20)22-21-17-8-4-2-5-9-17/h2-15,23H,1H3 |
| Standard InChI Key | OQHWYIOZMCTISQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C1=CC=C(C=C1)N=NC2=CC=CC=C2)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide, reflects its hybrid structure: a phenylacetohydrazide core linked to a 4-phenyldiazenylphenyl group. The SMILES notation delineates its acetylated hydrazine bridge connecting two aromatic systems. The diazenyl (-N=N-) group introduces conjugation potential, while the hydrazide moiety (-NH-NH-C(=O)-) enables hydrogen bonding and coordination chemistry.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 681463-82-1 |
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | N'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide |
| InChI Key | OQHWYIOZMCTISQ-UHFFFAOYSA-N |
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit protocols for this compound are scarce, its synthesis likely follows established routes for arylhydrazides and diazenyl derivatives. A plausible method involves:
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Coupling Reactions: Condensation of phenylacetic hydrazide with 4-aminoazobenzene derivatives under acidic or basic conditions .
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Diazenylation: Introduction of the diazenyl group via diazonium salt intermediates, as seen in analogous compounds .
The compound’s purity (≥98% by HPLC) and crystalline form (powder) suggest recrystallization from ethanol or acetone, common for hydrazides .
Physicochemical Profile
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Melting Point: Predicted 260–265°C based on thermal stability of similar hydrazides .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to hydrogen-bonding capacity .
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Spectroscopic Signatures:
Research Gaps and Future Directions
Unexplored Pharmacological Targets
Despite structural promise, no in vivo toxicity or efficacy studies exist for this compound. Priority areas include:
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Dose-Response Studies: Evaluating antibacterial potency against multidrug-resistant strains.
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Molecular Docking: Assessing interactions with bacterial efflux pumps or cancer-related kinases.
Industrial Applications
Further investigation into its corrosion inhibition efficiency in acidic and alkaline environments could expand its use in metallurgy . Synergistic effects with thiourea or iodide additives merit exploration.
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